Potency Against Mutant IDH1: A Comparative Class-Level Inference
A meroterpenoid containing the 1,8-dioxaspiro[4.5]decane motif, asperspiropene A, demonstrated potent inhibition of cancer-associated mutant IDH1 with an inhibition constant (Ki) of 0.27 μM [1]. In a cellular context, it reduced the concentration of the oncometabolite D2HG in HT1080 cells with a half effective concentration (EC50) of 8.5 μM [1]. This is in stark contrast to the 1,4-dioxaspiro[4.5]decan-8-one scaffold, which is documented for synthesizing analgesics but has no reported IDH1 activity . While the exact compound 1,8-Dioxaspiro[4.5]decan-4-one is the core scaffold, this data provides class-level inference for its potential as a privileged structure for IDH1 inhibitor development.
| Evidence Dimension | Inhibition of mutant IDH1 |
|---|---|
| Target Compound Data | Ki = 0.27 μM; EC50 = 8.5 μM |
| Comparator Or Baseline | 1,4-dioxaspiro[4.5]decan-8-one scaffold |
| Quantified Difference | No reported IDH1 inhibitory activity |
| Conditions | In vitro enzymatic assay (Ki) and cellular assay in HT1080 cells (EC50) |
Why This Matters
This establishes a clear, target-specific biological role for the 1,8-dioxaspiro[4.5]decane scaffold, differentiating it from other spiroketals and justifying its procurement for oncology-focused drug discovery.
- [1] Asperspiropene A, a novel fungal metabolite as an inhibitor of cancer-associated mutant isocitrate dehydrogenase 1. (2017). Organic & Biomolecular Chemistry, 15(9), 2013-2019. View Source
